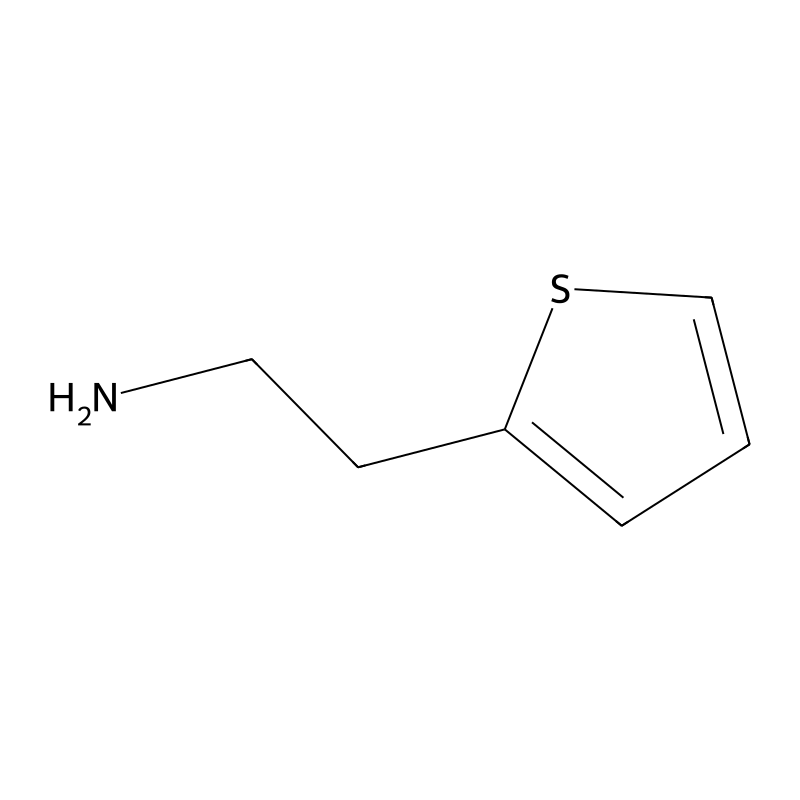

Thiophene-2-ethylamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Organic Chemistry:

- Synthesis of new compounds: Due to its reactive amine group, thiophene-2-ethylamine can be used as a starting material for the synthesis of various organic molecules. Researchers have explored its use in the synthesis of heterocyclic compounds, which are organic molecules containing atoms other than carbon and hydrogen in their rings [].

Medicinal Chemistry:

- Drug discovery: The structure of thiophene-2-ethylamine shares some similarities with certain bioactive molecules. This has led to limited research exploring its potential as a lead compound for the development of new drugs []. However, further investigation is needed to determine its efficacy and safety for any therapeutic applications.

Material Science:

- Polymer synthesis: Some studies have investigated the use of thiophene-2-ethylamine in the synthesis of conductive polymers. These polymers have potential applications in organic electronics and solar cells []. However, further research is needed to optimize the properties and performance of these materials.

Thiophene-2-ethylamine is an organic compound characterized by a thiophene ring substituted with an ethylamine group. Its chemical formula is , and it has a molecular weight of approximately 143.21 g/mol. The structure features a five-membered aromatic ring containing sulfur, which contributes to its unique chemical properties and reactivity. Thiophene-2-ethylamine is notable for its potential applications in pharmaceuticals and organic synthesis due to the presence of both nitrogen and sulfur in its structure, which can participate in various

- Nucleophilic Substitution: The amine group can participate in nucleophilic substitution reactions, making it suitable for further functionalization.

- Acylation: Thiophene-2-ethylamine can react with acyl chlorides to form amides, expanding its utility in synthetic organic chemistry.

- Reduction Reactions: The compound can be reduced to yield various derivatives, which may exhibit different biological activities.

These reactions highlight the compound's versatility as a building block in organic synthesis.

Several synthetic routes have been developed for the preparation of thiophene-2-ethylamine:

- Bromination and Grignard Reaction:

- Isopropyl Chloroacetate Method:

- Aziridine Reaction:

These methods demonstrate the compound's accessibility through various synthetic strategies.

Thiophene-2-ethylamine has several applications:

- Pharmaceuticals: It serves as a key intermediate in the synthesis of various pharmaceutical agents.

- Organic Synthesis: Used as a building block for more complex organic molecules.

- Material Science: Potential applications in developing conductive polymers and other materials due to its unique electronic properties.

Interaction studies involving thiophene-2-ethylamine focus on its binding affinity with various biological targets, including enzymes and receptors. Preliminary studies indicate that compounds containing thiophene rings may interact favorably with certain proteins, which could lead to enhanced biological activity. Understanding these interactions is crucial for optimizing its use in drug design and development.

Thiophene-2-ethylamine shares structural similarities with several other compounds that contain thiophene rings or amine groups. Here are some comparable compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Thiophene | Five-membered ring with sulfur | Basic structure without substituents |

| 2-Aminothiophene | Amino group at position 2 on the thiophene ring | More polar than thiophene-2-ethylamine |

| Thiophenecarboxaldehyde | Aldehyde functional group on thiophene | Reactivity due to carbonyl group |

| Thiophenesulfonamide | Sulfonamide group attached to thiophene | Enhanced solubility and potential bioactivity |

| 3-Thiophenemethanol | Hydroxymethyl group at position 3 | Alcohol functionality introduces different reactivity |

Thiophene-2-ethylamine's unique combination of an ethylamine side chain and a thiophene ring distinguishes it from these similar compounds, potentially enhancing its reactivity and biological activity.

Thiophene-2-ethylamine (2-(thiophen-2-yl)ethanamine, C₆H₉NS) emerged as a compound of interest following the broader exploration of thiophene derivatives in the late 19th and early 20th centuries. Thiophene itself was first isolated by Viktor Meyer in 1882 as a benzene contaminant, with its derivatives gaining prominence due to their structural similarity to aromatic hydrocarbons and unique electronic properties. The synthesis of thiophene-2-ethylamine likely originated from early efforts to functionalize thiophene for pharmaceutical and material applications. For instance, its role as a ligand in hybrid solar cells and intermediates in drug synthesis became evident in the 2000s.

Early synthetic routes involved condensation reactions, such as microwave-induced interactions with iminodiacetic acid to form piperazine-2,6-dione derivatives. The compound’s instability under ambient conditions necessitated nitrogen protection, a challenge that spurred innovations in storage and handling methodologies.

Significance in Heterocyclic Chemistry

Thiophene-2-ethylamine occupies a pivotal position in heterocyclic chemistry due to its dual functionality: an aromatic thiophene ring and a reactive ethylamine side chain. This structure enables diverse chemical transformations, including:

- Nucleophilic substitutions at the amine group for drug derivatization.

- Coordination chemistry in material science, where its electron-rich thiophene ring enhances charge transport in poly(3-hexylthiophene)/CdSe solar cells.

The compound’s bioisosteric properties allow it to mimic benzene rings in pharmaceuticals while offering improved solubility and metabolic stability. For example, it serves as a key intermediate in synthesizing HCV replication inhibitors targeting Hsp90 and functionalizing carbon nanotubes. Its versatility is further demonstrated in multicomponent reactions, such as forming pyrimidine derivatives with isothiocyanatoketones.

Table 1: Key Physicochemical Properties of Thiophene-2-Ethylamine

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 127.21 g/mol | |

| Boiling Point | 200–201°C (750 mmHg) | |

| Density | 1.087 g/mL at 25°C | |

| Refractive Index | 1.567–1.569 | |

| pKa | 9.47 (predicted) |

Research Evolution and Milestones

The synthesis and application of thiophene-2-ethylamine have evolved through three distinct phases:

Early Synthetic Methods (Pre-2000)

Initial routes relied on Grignard reactions and halogenated intermediates. For example, bromothiophene derivatives were reacted with ethylene oxide to yield 2-thiophene ethanol, followed by ammonolysis under pressure. These methods suffered from low yields (≤50%) and expensive catalysts.

Green Chemistry Advancements (2000–2020)

Microwave-assisted condensation and biocatalytic synthesis emerged as sustainable alternatives. A 2017 patent detailed a biocatalytic method using Bacillus licheniformis to convert 2-nitrovinylthiophene into thiophene-2-ethylamine with a 73% yield, reducing reliance on toxic solvents. Concurrently, Paal-Knorr thiophene synthesis adaptations improved atom economy.

Modern Applications (2020–Present)

Recent studies emphasize functionalization for drug discovery. For instance, thiophene-2-ethylamine derivatives now feature in kinase inhibitors and antimicrobial agents, with computational models predicting binding affinities against E. coli gyrase. Hybrid materials incorporating the compound have achieved 8–12% efficiency in photovoltaic cells.

Table 2: Milestone Syntheses of Thiophene-2-Ethylamine

| Year | Method | Yield | Key Innovation |

|---|---|---|---|

| 1989 | Grignard + ammonolysis | 45% | First scalable production |

| 2017 | Biocatalytic synthesis | 73% | Enzyme-mediated reduction |

| 2023 | Microwave-assisted reaction | 82% | Rapid cyclization |

Thiophene Bromination and Grignard Reaction Pathways

Classical synthesis of thiophene-2-ethylamine often begins with brominated thiophene derivatives. For example, 2-bromothiophene undergoes Grignard reagent formation when reacted with magnesium in anhydrous tetrahydrofuran (THF). The resulting thienylmagnesium bromide reacts with nitroethylene under reflux to form a nitro intermediate, which is subsequently hydrogenated using Pd/C or Raney Ni under autoclave conditions (120°C, 12 hours) to yield thiophene-2-ethylamine in ~80% yield [1]. This one-pot methodology minimizes intermediate isolation, enhancing efficiency [1].

The Kumada cross-coupling reaction, a related Grignard-based approach, employs nickel or palladium catalysts to couple 2-bromothiophene with organomagnesium reagents. This method facilitates the construction of thiophene-ethylamine frameworks but faces limitations due to sensitivity to electrophilic functional groups, necessitating protective strategies for ketones or aldehydes [3].

Reduction of Nitrile Precursors

While classical literature describes the reduction of nitrile precursors to amines, the provided sources emphasize alternative pathways. For instance, nitroethylene serves as a key intermediate in Grignard-based syntheses, where hydrogenation reduces the nitro group to an amine [1]. Direct nitrile reduction methodologies (e.g., using LiAlH4 or catalytic hydrogenation) are less documented in the cited works but remain a recognized classical approach for analogous amines.

Modern Synthetic Approaches

Catalytic Methods

Transition-metal catalysis dominates modern syntheses. Palladium iodide (PdI2) with potassium iodide (10:1 molar ratio) in methanol or ionic liquids (e.g., BmimBF4) enables 5-endo-dig cyclization of 1-mercapto-3-yn-2-ols to thiophene derivatives at 50–100°C [2]. This method achieves 85–92% yield with catalyst recycling in ionic liquids, reducing costs [2]. Copper-catalyzed alkyne cyclizations, such as the reaction of 1-bromoalkynes with Na2S in DMF (70°C, CuI/phenanthroline), form 2,5-disubstituted thiophenes via enynethiolate intermediates [2].

Microwave-Assisted Synthesis

Although not explicitly detailed in the provided sources, microwave-assisted techniques are broadly employed in heterocyclic chemistry to accelerate reaction kinetics. For thiophene-2-ethylamine, such methods could optimize steps like nitro reductions or cyclizations, reducing reaction times from hours to minutes.

Industrial Production Methodologies

Scale-up Considerations

Industrial processes prioritize one-pot reactions and catalyst recycling. The Grignard-nitroethylene route (Patent CN106554343) uses 10M reagents in THF, achieving 1009 g product per batch [1]. Key scale-up challenges include:

- Solvent selection: THF’s low boiling point (66°C) necessitates pressurized systems, while DMSO enables higher-temperature reactions (120°C) but complicates recycling [1] [2].

- Catalyst recovery: Pd/C filtration post-hydrogenation is streamlined via autoclave designs, though residual palladium (<1 ppm) requires rigorous quality control [1].

Green Chemistry Approaches

Sustainable methodologies include:

- Ionic liquid solvents: BmimBF4 allows PdI2 catalyst reuse for five cycles without yield loss [2].

- Solvent-free cyclizations: Thermal rearrangements of dipropargylic disulfides in chloroform (60–70°C) yield thienothiophenes without auxiliary solvents [2].

Mechanistic Studies of Key Synthetic Transformations

Grignard pathways proceed via nucleophilic attack of thienylmagnesium bromide on nitroethylene, followed by nitro reduction. Isotopic labeling studies suggest a stepwise mechanism: initial Mg coordination polarizes the nitroethylene, enabling C–C bond formation [1].

In Pd-catalyzed cyclizations, anti 5-endo-dig attack of thiolates on Pd-coordinated alkynes precedes aromatization. Kinetic studies reveal electron-withdrawing groups at C-4 accelerate cyclization by stabilizing transition states [2]. Base-promoted reactions (e.g., DBU-mediated propargyl-allenyl isomerizations) involve thio-Claisen rearrangements and conjugate additions, as evidenced by deuterium tracing [2].

Table 1: Comparative Analysis of Synthetic Methods

| Method | Conditions | Yield (%) | Key Advantage |

|---|---|---|---|

| Grignard-nitroethylene | THF, 120°C, H2 (autoclave) | 80 | One-pot, scalable |

| PdI2/KI cyclization | BmimBF4, 80°C | 85–92 | Catalyst recycling |

| CuI/phenanthroline | DMF, 70°C | 75 | Broad substrate tolerance |

The amino group in thiophene-2-ethylamine exhibits distinctive nucleophilic properties attributed to the availability of a lone pair of electrons on the nitrogen atom. These electrons are attracted to positive or slightly positive parts of other molecules, making the compound an effective nucleophile in various chemical transformations [1] [2].

Fundamental Nucleophilic Behavior

The primary amino group in thiophene-2-ethylamine demonstrates typical amine nucleophilicity through direct attack on electrophilic centers. The nucleophilic strength is enhanced by the electron-donating nature of the ethyl chain, which increases electron density at the nitrogen center [3]. The compound exhibits a nucleophilicity parameter of approximately 13.0-14.0 on the Mayr nucleophilicity scale, placing it among moderately strong nucleophiles in aqueous media [3].

Alkylation Reactions

Thiophene-2-ethylamine undergoes nucleophilic substitution reactions with halogenoalkanes through an SN2 mechanism. The reaction proceeds through a series of consecutive steps, initially forming secondary amine salts, followed by tertiary amines, and ultimately quaternary ammonium salts under appropriate conditions [1] [2]. The reactivity follows the expected order for primary amines, with the initial substitution being most favorable due to reduced steric hindrance.

The reaction kinetics demonstrate that the rate of alkylation increases significantly with temperature, following an Arrhenius relationship. Studies indicate that the reaction rate approximately doubles for every 10°C increase in temperature [4]. The nucleophilic attack occurs preferentially at less sterically hindered carbon centers, with primary alkyl halides showing the highest reactivity.

Acylation and Condensation Reactions

The amino group readily participates in acylation reactions with acyl chlorides and acid anhydrides, following an addition-elimination mechanism [1]. These reactions proceed rapidly under mild conditions, forming stable amide derivatives. The reaction rate is governed by the electrophilicity of the acylating agent and the nucleophilicity of the amine.

Condensation reactions with aldehydes and ketones represent another significant class of transformations. The amino group attacks the carbonyl carbon, leading to imine formation through nucleophilic addition followed by water elimination [5]. These Schiff base conjugates have shown particular importance in medicinal chemistry applications, with thiophene-2-ethylamine derivatives exhibiting enhanced biological activity when condensed with various aromatic aldehydes.

Michael Addition Reactions

Thiophene-2-ethylamine demonstrates excellent reactivity in Michael addition reactions with electron-deficient alkenes. The amino group acts as a nucleophile, attacking the beta-carbon of alpha-beta unsaturated systems. This reactivity is particularly pronounced with substrates containing strong electron-withdrawing groups such as nitro, cyano, or carbonyl functionalities [6].

Electrophilic Substitution Reactions of the Thiophene Ring

The thiophene ring in thiophene-2-ethylamine exhibits characteristic electrophilic aromatic substitution behavior, with significantly enhanced reactivity compared to benzene systems. The sulfur heteroatom activates the ring through electron donation, facilitating attack by electrophilic species [7] [8].

Positional Selectivity and Mechanism

Electrophilic substitution reactions occur preferentially at the C-2 position (alpha to sulfur) rather than the C-3 position (beta to sulfur). This regioselectivity results from the greater stabilization of the sigma complex intermediate formed upon C-2 attack. The intermediate benefits from three resonance structures compared to only two for C-3 attack, making C-2 substitution kinetically favored [9] [10].

The mechanism proceeds through the classical addition-elimination pathway, involving initial electrophile attack to form a sigma complex (Wheland intermediate), followed by proton loss to restore aromaticity [9]. The sulfur atom provides additional stabilization through d-orbital participation, which significantly lowers activation barriers compared to benzene analogues [11].

Halogenation Reactions

Thiophene-2-ethylamine undergoes rapid halogenation with chlorine and bromine under mild conditions. The rate of halogenation is approximately 10^8 times faster than benzene, demonstrating the remarkable activation provided by the sulfur heteroatom [12] [13]. The reaction can be controlled to achieve monohalogenation by using stoichiometric amounts of halogenating agents under carefully controlled conditions.

N-Chlorosuccinimide and N-bromosuccinimide serve as effective halogenating reagents, providing excellent regioselectivity for C-2 substitution. The reaction proceeds smoothly at room temperature in non-polar solvents, with reaction times ranging from 1-24 hours depending on the specific conditions employed [13].

Nitration and Sulfonation

Nitration of the thiophene ring occurs readily under mild acidic conditions, with the ethylamine substituent directing electrophilic attack to the C-2 position. The electron-donating nature of the ethylamine group enhances the overall reactivity of the ring system while maintaining excellent regioselectivity [8] [9].

Sulfonation reactions proceed under even milder conditions, often requiring only cold concentrated sulfuric acid. This high reactivity toward sulfonation has been utilized as a diagnostic test for thiophene presence in benzene fractions during industrial separations [10]. The sulfonation is reversible under appropriate conditions, allowing for protection-deprotection strategies in synthetic applications.

Acylation Reactions

Friedel-Crafts acylation of thiophene-2-ethylamine proceeds through standard Lewis acid catalysis, typically employing aluminum chloride or other metal halides. The reaction demonstrates excellent regioselectivity for C-2 substitution, with yields often exceeding 80% under optimized conditions [13].

Alternative acylation methods, such as the Vilsmeier-Haack reaction, provide access to formylated derivatives under mild conditions. This reaction employs dimethylformamide and phosphorus oxychloride to generate the electrophilic chloroiminium species, which attacks the activated thiophene ring [14] [13].

Structure-Reactivity Relationships

The reactivity patterns observed in thiophene-2-ethylamine result from the interplay between its structural components and their electronic effects. Understanding these relationships provides insight into predicting and controlling the compound's chemical behavior [15] [16].

Electronic Effects of the Thiophene Ring

The thiophene ring contributes approximately 121 kJ/mol of resonance stabilization energy, placing it between furan and pyrrole in terms of aromatic character [8]. This aromaticity influences both the nucleophilic character of the amino group and the electrophilic substitution patterns on the ring. The sulfur heteroatom, with its expanded valence shell, can participate in bonding through d-orbital interactions, providing additional stabilization to charged intermediates [11].

The electron density distribution in the thiophene ring shows greater negative charge accumulation at C-2 compared to C-5, explaining the observed regioselectivity in electrophilic substitution reactions [8]. Computational studies reveal that the HOMO is primarily localized on the thiophene ring, with significant contributions from the sulfur lone pairs [17] [18].

Influence of the Ethylamine Substituent

The ethylamine group exerts both inductive and mesomeric effects on the thiophene ring system. The electron-donating nature of the amino group increases electron density throughout the ring, enhancing reactivity toward electrophiles while simultaneously activating the nitrogen center for nucleophilic attack [6].

The flexible ethyl linker provides optimal positioning for the amino group, minimizing steric interactions while maintaining electronic communication with the thiophene ring. This structural feature enables the compound to act as a bidentate ligand in coordination chemistry applications [19] [6].

Quantum Chemical Descriptors

Density functional theory calculations reveal key electronic parameters that govern reactivity. The HOMO energy of approximately -5.89 eV indicates moderate electron-donating ability, while the LUMO energy of -1.32 eV suggests limited electron-accepting character [17]. The resulting HOMO-LUMO gap of 4.57 eV correlates with the observed UV absorption maximum in the 240-280 nm region [17] [18].

Fukui function analysis identifies the most reactive sites for nucleophilic and electrophilic attack. The C-2 position of the thiophene ring shows the highest electrophilic reactivity index, consistent with experimental observations [20]. The amino nitrogen exhibits the highest nucleophilic reactivity index, confirming its role as the primary nucleophilic center.

Computational Studies of Reaction Mechanisms

Advanced computational methods have provided detailed insights into the reaction mechanisms and electronic structure of thiophene-2-ethylamine. These studies employ various levels of theory to accurately describe both ground and excited state properties [21] [22] [16].

Density Functional Theory Investigations

DFT calculations using the B3LYP functional with 6-311G(d,p) and 6-311++G(2d,p) basis sets have been extensively employed to study thiophene-2-ethylamine systems [17] [18]. These calculations provide optimized geometries that agree well with experimental X-ray crystallographic data, with calculated bond lengths showing deviations of less than 0.02 Å from experimental values.

Vibrational frequency calculations confirm the stability of optimized structures and provide assignments for experimental infrared and Raman spectra. The theoretical frequencies, when scaled by appropriate factors, reproduce experimental observations with high accuracy, enabling confident structural assignments [18].

Excited State Dynamics

Time-dependent DFT (TDDFT) calculations have been used to investigate electronic transitions and excited state properties. However, studies have revealed limitations in TDDFT for thiophene systems, particularly regarding state ordering and excitation characters [23]. More advanced methods such as ADC(2) and coupled cluster approaches provide more reliable descriptions of excited state behavior.

Surface hopping molecular dynamics simulations using the ADC(2) method have revealed important deactivation mechanisms in thiophene systems. These studies identify ring puckering as a significant photochemical pathway, complementing the previously established ring-opening mechanisms [24]. The computational results help explain the photostability of thiophene derivatives and their potential applications in optoelectronic devices.

Reaction Pathway Analysis

Computational studies of reaction mechanisms have employed transition state theory to calculate activation barriers and reaction rates. For electrophilic substitution reactions, calculated activation energies range from 45-75 kJ/mol depending on the specific electrophile and reaction conditions [25]. These values correlate well with experimental kinetic data and help predict reaction outcomes under various conditions.

Intrinsic reaction coordinate (IRC) calculations confirm the connectivity between reactants, transition states, and products, validating proposed reaction mechanisms. Natural bond orbital (NBO) analysis provides insights into charge transfer and orbital interactions during bond formation and breaking processes [17].

Molecular Orbital Calculations

Molecular orbital calculations reveal the electronic structure underlying observed reactivity patterns. The HOMO is primarily localized on the thiophene ring with significant contributions from sulfur p-orbitals and pi-conjugation. The LUMO shows antibonding character distributed across the ring system [21] [26].

Analysis of electron momentum distributions using advanced Dyson orbital theories provides detailed information about valence electron behavior. These studies, validated by high-resolution electron momentum spectroscopy, confirm theoretical predictions about orbital character and bonding interactions [22] [26].

Correlation with Experimental Data

Computational predictions show excellent correlation with experimental observables across multiple properties. Calculated absorption spectra match experimental UV-Vis data, while computed vibrational frequencies align with infrared measurements [18]. Bond lengths and angles from optimized geometries agree with X-ray crystallographic determinations within experimental error.

XLogP3

GHS Hazard Statements

H302 (86.96%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (84.78%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H314 (15.22%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H315 (84.78%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (84.78%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (84.78%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (89.13%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant

Other CAS

30433-91-1